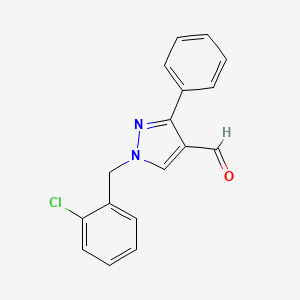
1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(2-chlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” is likely an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered aromatic ring . The presence of the aldehyde functional group (-CHO) suggests that it may participate in various chemical reactions characteristic of aldehydes .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The presence of the pyrazole ring, phenyl group, and aldehyde functional group would contribute to the overall structure .Chemical Reactions Analysis
The compound, due to the presence of the aldehyde group, could potentially undergo nucleophilic addition reactions. The chlorobenzyl group might also undergo nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of the polar aldehyde group could influence its solubility in different solvents . The compound is likely to be a solid at room temperature .Aplicaciones Científicas De Investigación
Molecular Structure and Crystal Packing
- The compound exhibits a twisted molecular structure, with phenyl and chlorobenzene rings and the carbaldehyde group being significantly twisted out of the pyrazole plane. This results in the formation of a helical supramolecular chain along a specific axis, mediated by C—H⋯O interactions, highlighting its importance in crystal packing (R. Prasath et al., 2011).
Synthesis and Structural Analysis
- The compound is part of a series of syntheses aimed at producing new pyrazole derivatives. Crystallographic studies reveal details about its spatial structure, including the coplanarity of the aldehydic fragment with the adjacent pyrazole ring and specific dihedral angles, demonstrating its significance in the field of synthetic chemistry (Cunjin Xu & Yan-Qin Shi, 2011).
- Various pyrazole-based derivatives, including the compound , have been synthesized and characterized using various spectroscopic methods and X-ray crystallography. These derivatives have been used as precursors for the synthesis of novel heterocycles, underscoring their utility in medicinal chemistry and drug design (Mohammed A. Baashen et al., 2017).
Antimicrobial and Biological Activity
- Schiff bases of chitosan derived from pyrazole derivatives, including the compound of interest, have been evaluated for their antimicrobial activity against various bacterial and fungal strains. These studies highlight the compound's potential in developing antimicrobial agents (A. Hamed et al., 2020).
- A series of pyrazole-4-carbaldehyde compounds were synthesized and characterized, showcasing their potential as antimicrobial, anti-fungal, and anti-oxidant agents. Molecular docking studies further support their biological activity, illustrating the compound's significance in pharmacological research (Manjunatha Bhat et al., 2016).
Mecanismo De Acción
Target of Action
It’s known that similar compounds often target enzymes or receptors involved in key biological processes .
Mode of Action
Similar compounds often interact with their targets through processes like electrophilic aromatic substitution . In such reactions, the compound forms a sigma-bond with the target, generating an intermediate, which then undergoes further reactions .
Biochemical Pathways
Similar compounds often affect pathways involving the biodegradation of aromatic compounds . These pathways can lead to the breakdown of the compound into less harmful substances .
Pharmacokinetics
The crystal structure of a similar compound has been studied, which could provide insights into its bioavailability .
Result of Action
Similar compounds often result in the formation of new compounds through reactions like electrophilic aromatic substitution .
Action Environment
Similar compounds have been studied in various environments, including solvent-free conditions , which could influence their reactivity and stability.
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c18-16-9-5-4-8-14(16)10-20-11-15(12-21)17(19-20)13-6-2-1-3-7-13/h1-9,11-12H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGRCLIMEYDNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-4-methylphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2641722.png)


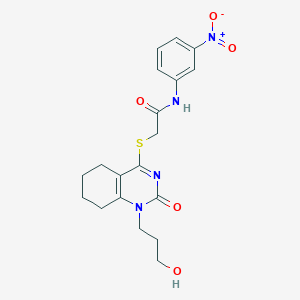
![1-Acetyl-4-[2-hydroxy-3-(4-(2-pyridyl)piperazinyl)propoxy]-3-methoxybenzene](/img/structure/B2641728.png)
![6-Oxa-1-azaspiro[3.4]octane hydrochloride](/img/structure/B2641730.png)

![[4-(5-methyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2641735.png)
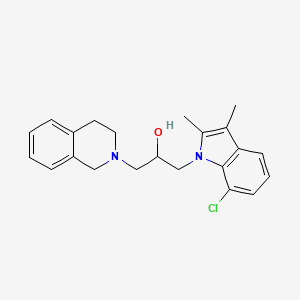
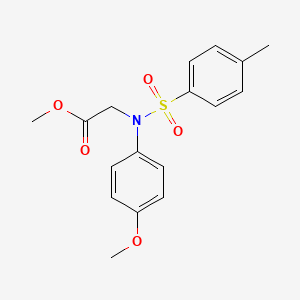
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2641739.png)
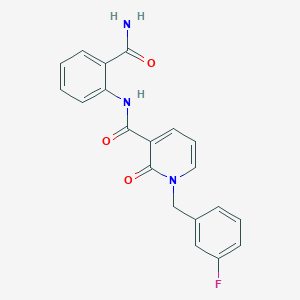
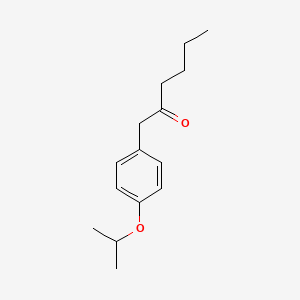
![methyl 4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methyl)benzoate dioxalate](/img/structure/B2641744.png)
